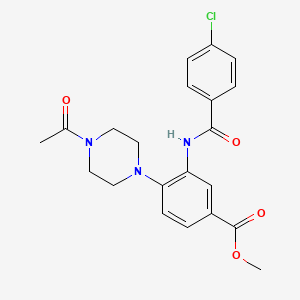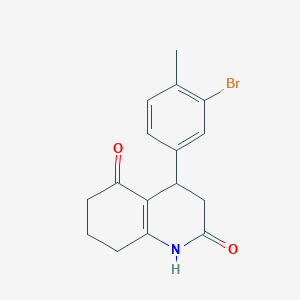![molecular formula C18H19N3O2 B4419279 N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419279.png)
N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide
Overview
Description
N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.147726857 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide, also known as SRPIN340, is the serine/arginine-rich protein kinase family (SRPKs) . SRPKs play a critical role in regulating pre-mRNA splicing events through the extensive phosphorylation of splicing factors from the family of serine/arginine-rich proteins (SR proteins) .
Mode of Action
SRPIN340 acts as a selective pharmacological inhibitor of SRPKs . It interacts with SRPKs, inhibiting their activity and thereby regulating the phosphorylation of the SR protein family . This interaction triggers significant cytotoxic activity and both early and late stages of cell death (apoptosis) in certain leukemia cell lines .
Biochemical Pathways
The inhibition of SRPKs by SRPIN340 affects the pre-mRNA splicing machinery . Dysregulation of this machinery has been linked to the biogenesis of several diseases, including cancer . By inhibiting SRPKs, SRPIN340 can potentially alter the progression of these diseases.
Pharmacokinetics
The compound’s cytotoxic activity against leukemia cell lines suggests that it is capable of reaching its target sites in the body
Result of Action
The result of SRPIN340’s action is a reduction in the viability of certain leukemia cell lines . By inhibiting SRPKs, SRPIN340 triggers apoptosis, leading to cell death . This suggests that SRPIN340 could have potential therapeutic applications in the treatment of leukemia and other diseases associated with dysregulated SRPK activity .
Action Environment
Factors such as the concentration of srpin340, the presence of other compounds, and the specific characteristics of the cellular environment could potentially influence its action
Properties
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17(14-8-10-19-11-9-14)20-16-7-3-2-6-15(16)18(23)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDPYOMPVNQPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE](/img/structure/B4419207.png)


![4,5,6-Trimethyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]pyridine-3-carbonitrile](/img/structure/B4419227.png)


![N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419243.png)
![ethyl 4-[7-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B4419253.png)
![2-[(2-OXO-2-PIPERIDINOETHYL)SULFONYL]BENZOIC ACID](/img/structure/B4419262.png)
![3-chloro-N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B4419268.png)
![2-(4-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B4419271.png)
![N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4419281.png)
![5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B4419283.png)
![(4-isopropylphenyl){[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4419284.png)
